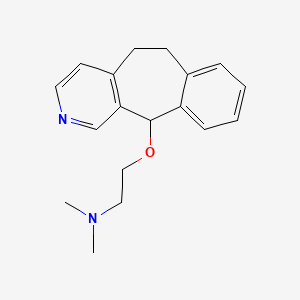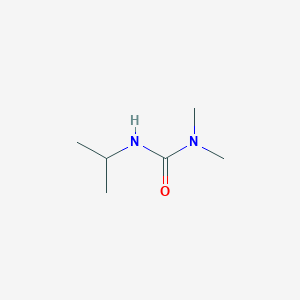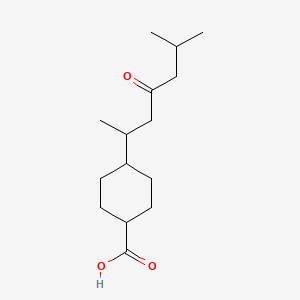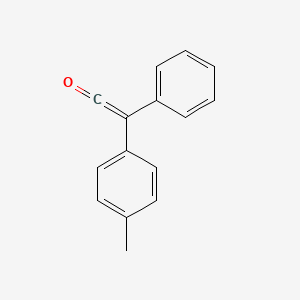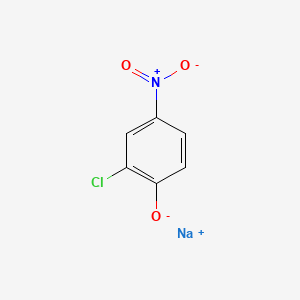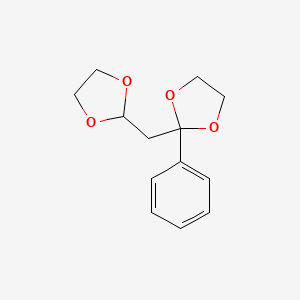
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with appropriate reagents under controlled conditions. One common method involves the use of triphenylphosphonium bromide as a reactant, which undergoes a Wittig olefination reaction to introduce the dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as an inhibitor of certain enzymes or as a fluorescent probe that binds to specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure but includes a triphenylphosphonium group.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
29568-64-7 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O4/c1-2-4-11(5-3-1)13(16-8-9-17-13)10-12-14-6-7-15-12/h1-5,12H,6-10H2 |
InChI Key |
UTYVXWZAZUJLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2(OCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


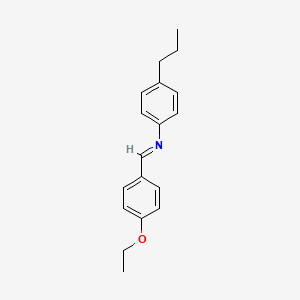
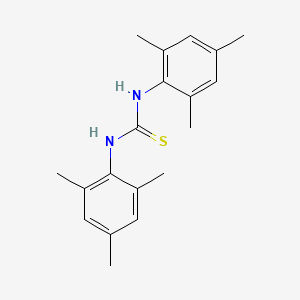
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
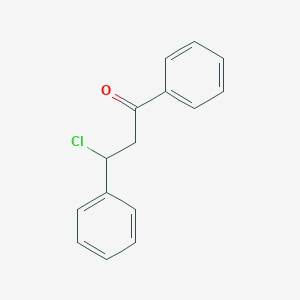
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
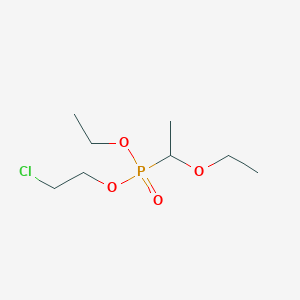
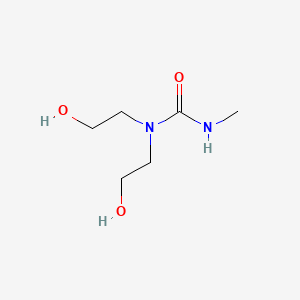
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
